5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from the corresponding amine through diazotization followed by azidation.
Substitution Reactions: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Benzylation and Carboxamidation: The methoxybenzyl group is typically introduced via a nucleophilic substitution reaction, while the carboxamide group is formed through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, given its structural features.
Medicine
Medicinally, triazole derivatives are known for their role as enzyme inhibitors, particularly in the inhibition of cytochrome P450 enzymes. This compound might be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Industrially, triazole compounds are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl and methylphenyl groups.
N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl and methylphenyl groups.
Uniqueness
The unique combination of hydroxymethyl, methoxybenzyl, and methylphenyl groups in 5-(hydroxymethyl)-N-(4-methoxybenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-13-5-3-4-6-17(13)23-21-16(12-24)18(22-23)19(25)20-11-14-7-9-15(26-2)10-8-14/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
KCDZMAUHEKCPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)CO |
Origin of Product |
United States |
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